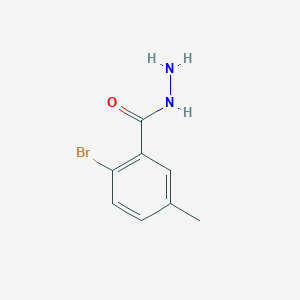![molecular formula C10H13N3O3 B6617383 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1491534-59-8](/img/structure/B6617383.png)
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a triazaspiro framework, and carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the construction of the triazaspiro framework. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that compounds containing the triazaspiro framework can act as antagonists of integrin αLβ2, which plays a crucial role in the immune response by mediating leukocyte adhesion and migration.
Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent in the treatment of inflammatory diseases and cancer. Its ability to modulate immune responses makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione exerts its effects involves the interaction with specific molecular targets and pathways. For example, its role as an integrin antagonist involves binding to the αLβ2 integrin, thereby inhibiting leukocyte adhesion and migration. This mechanism is crucial in modulating the immune response and has implications for the treatment of inflammatory diseases.
Comparación Con Compuestos Similares
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound lacks the cyclopropanecarbonyl group, resulting in different reactivity and biological activity.
7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (R)-enantiomer: The presence of the (R)-enantiomer can lead to different biological effects compared to the (S)-enantiomer.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its ability to modulate immune responses and act as a therapeutic agent sets it apart from other triazaspiro compounds.
Propiedades
IUPAC Name |
7-(cyclopropanecarbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7(6-1-2-6)13-4-3-10(5-13)8(15)11-9(16)12-10/h6H,1-5H2,(H2,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKDIARVLWJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(C2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)




![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)


